molecular formula C29H23NO B14690221 1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one CAS No. 30340-68-2

1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one

Cat. No.: B14690221
CAS No.: 30340-68-2
M. Wt: 401.5 g/mol
InChI Key: YZHBXKWHMKAAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one is a compound belonging to the azetidin-2-one family, which is characterized by a four-membered lactam ring

Preparation Methods

The synthesis of 1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one typically involves the reaction of appropriate aryl-substituted azetidin-2-ones with specific reagents under controlled conditions. One common method includes the use of concentrated sulfuric acid for rearrangement reactions, or boron trifluoride in toluene as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

    Rearrangement: Acid-catalyzed rearrangement reactions can yield different isomeric forms.

Scientific Research Applications

1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one involves its interaction with specific molecular targets. In the context of its antimitotic activity, the compound targets tubulin, a protein essential for cell division. By binding to tubulin, it disrupts the formation of microtubules, thereby inhibiting cell division and exerting its antiproliferative effects .

Comparison with Similar Compounds

1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one can be compared to other azetidin-2-one derivatives, such as:

Properties

CAS No.

30340-68-2

Molecular Formula

C29H23NO

Molecular Weight

401.5 g/mol

IUPAC Name

1,3,3-triphenyl-4-(2-phenylethenyl)azetidin-2-one

InChI

InChI=1S/C29H23NO/c31-28-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)27(22-21-23-13-5-1-6-14-23)30(28)26-19-11-4-12-20-26/h1-22,27H

InChI Key

YZHBXKWHMKAAPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.